molecular formula C15H15NO2 B2805001 1-(Furan-3-carbonyl)-3-phenylpyrrolidine CAS No. 2034354-60-2

1-(Furan-3-carbonyl)-3-phenylpyrrolidine

Cat. No. B2805001
CAS RN: 2034354-60-2
M. Wt: 241.29
InChI Key: BPVBAEFUTDGHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan derivatives has been an important research area in organic chemistry. The classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method provides a strategy for the efficient preparation of polysubstituted furan derivatives via intermolecular annulation of β-dicarbonyl compounds and α .


Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .

Scientific Research Applications

Spectral Studies and Quantum-Chemical Calculations

Furan derivatives, including those related to 1-(Furan-3-carbonyl)-3-phenylpyrrolidine, have been synthesized and identified, with their intramolecular hydrogen bonds investigated using IR spectroscopy and supported by semi-empirical quantum-chemical calculations. X-ray single crystal diffraction analyses confirm the molecular and crystal structure of these compounds, showing strong intramolecular hydrogen bonds and a variety of intermolecular interactions contributing to their supramolecular architectures (Hritzová et al., 2005).

Oxa-analogues and Structural Analysis

Research on oxa-analogues of triarylcorrole, involving the replacement of pyrrole rings with furan moieties, highlights the synthesis and structural analysis through X-ray crystallography. These studies showcase the architectural and electronic implications of integrating furan rings into macrocyclic compounds, contributing to our understanding of aromaticity and structural dynamics in novel macrocyclic environments (Pawlicki et al., 2002).

Palladium-Catalyzed Reactions

The palladium-catalyzed condensation reactions involving furan derivatives demonstrate the synthetic versatility of furan compounds. These reactions enable the formation of multisubstituted furans with diverse substituents, highlighting the potential of furan derivatives in synthetic organic chemistry and the development of new materials (Lu et al., 2014).

Electrorheological Properties

Studies on the synthesis and polymerization of furan compounds with phenyl rings and their electrorheological (ER) properties reveal significant findings. These compounds exhibit reversible viscosity changes upon the application and removal of an external electric field, underscoring the potential of furan derivatives in developing smart materials and ER fluids (Teare et al., 2003).

Spectroscopic and Theoretical Approaches

Research on the spectroscopic analysis and theoretical evaluation of pyrrolidine derivatives related to 1-(Furan-3-carbonyl)-3-phenylpyrrolidine offers insights into their electronic structure, hyperpolarizability, and molecular interactions. These studies contribute to a deeper understanding of the physical and chemical properties of furan and pyrrolidine derivatives, with implications for their application in various fields, including materials science and molecular electronics (Devi et al., 2018).

properties

IUPAC Name

furan-3-yl-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(14-7-9-18-11-14)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVBAEFUTDGHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-carbonyl)-3-phenylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.